Zirconocene Dimethyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zirconocene Dimethyl, also known as bis(cyclopentadienyl)dimethylzirconium, is an organometallic compound featuring a zirconium atom bonded to two cyclopentadienyl rings and two methyl groups. This compound is part of the broader class of metallocenes, which are known for their sandwich-like structure where a metal atom is sandwiched between two aromatic rings. This compound is particularly notable for its applications in catalysis, especially in the polymerization of olefins.
Preparation Methods
Synthetic Routes and Reaction Conditions
Zirconocene Dimethyl can be synthesized through several methods. One common approach involves the reaction of zirconocene dichloride with methyl lithium or methyl magnesium bromide. The reaction typically proceeds as follows:
Cp2ZrCl2+2MeLi→Cp2ZrMe2+2LiCl
In this reaction, zirconocene dichloride (Cp₂ZrCl₂) reacts with methyl lithium (MeLi) to produce this compound (Cp₂ZrMe₂) and lithium chloride (LiCl) as a byproduct .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of inert atmospheres and anhydrous conditions is crucial to prevent the hydrolysis of the reactive intermediates and the final product.
Chemical Reactions Analysis
Types of Reactions
Zirconocene Dimethyl undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form zirconocene oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The methyl groups in this compound can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles can be used to substitute the methyl groups, including halides and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields zirconocene oxides, while substitution reactions can produce a wide range of zirconium-containing compounds .
Scientific Research Applications
Zirconocene Dimethyl has a wide range of applications in scientific research:
Chemistry: It is widely used as a catalyst in the polymerization of olefins, particularly in the production of polyethylene and polypropylene.
Biology: Research is ongoing into its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Medicine: this compound is being investigated for its potential use in medical imaging and as a therapeutic agent.
Mechanism of Action
The mechanism by which Zirconocene Dimethyl exerts its effects is primarily through its role as a catalyst. In olefin polymerization, for example, the compound facilitates the insertion of olefin monomers into the growing polymer chain. This process involves the coordination of the olefin to the zirconium center, followed by migratory insertion into the Zr-C bond. The molecular targets and pathways involved in these reactions are well-studied and involve the formation of cationic zirconium species that are highly reactive .
Comparison with Similar Compounds
Similar Compounds
Zirconocene Dichloride: Similar in structure but with chloride ligands instead of methyl groups.
Titanocene Dichloride: A titanium analog with similar catalytic properties.
Hafnocene Dichloride: A hafnium analog with similar structure and reactivity.
Uniqueness
Zirconocene Dimethyl is unique in its high reactivity and versatility as a catalyst. Its ability to undergo a wide range of chemical reactions makes it particularly valuable in both research and industrial applications. Compared to its analogs, this compound often exhibits higher catalytic activity and selectivity in polymerization reactions .
Properties
Molecular Formula |
C12H16Zr |
---|---|
Molecular Weight |
251.48 g/mol |
IUPAC Name |
carbanide;cyclopenta-1,3-diene;zirconium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChI Key |
FOJOHGYNJWTFHE-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.